molecular formula C17H16OS B8467469 9H-Thioxanthen-9-one, diethyl- CAS No. 100752-97-4

9H-Thioxanthen-9-one, diethyl-

Cat. No.: B8467469
CAS No.: 100752-97-4
M. Wt: 268.4 g/mol
InChI Key: GJZFGDYLJLCGHT-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, diethyl- is an organic compound belonging to the thioxanthone family. It is characterized by its yellow to orange crystalline appearance and is known for its photoinitiating properties. This compound is widely used in various industrial applications, particularly in the field of photopolymerization.

Preparation Methods

Synthetic Routes and Reaction Conditions

9H-Thioxanthen-9-one, diethyl- can be synthesized through several methods. One common synthetic route involves the reaction of diphenylsulfoxide with 2,4-diethylthioxanthene-9-one in the presence of trifluoromethanesulfonic anhydride. This reaction is typically carried out in dichloromethane at temperatures ranging from -70°C to -60°C, followed by gradual warming to room temperature and stirring for several hours .

Industrial Production Methods

Industrial production of 9H-Thioxanthen-9-one, diethyl- often involves large-scale photochemical processes. These processes utilize visible light or UV radiation to initiate the reaction, making the compound suitable for applications in photopolymerization and other photochemical industries .

Chemical Reactions Analysis

Types of Reactions

9H-Thioxanthen-9-one, diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 9H-Thioxanthen-9-one, diethyl- involves its ability to absorb UV light. Upon exposure to UV radiation, the compound absorbs energy and undergoes electronic excitation. This excited state can deactivate through various pathways, including the emission of light (fluorescence) or the transfer of energy to other molecules. This property makes it an effective photoinitiator in photopolymerization processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Thioxanthen-9-one, diethyl- is unique due to its specific substitution pattern, which enhances its photoinitiating efficiency and makes it particularly suitable for applications requiring high sensitivity to UV light. Its ability to undergo various chemical reactions also adds to its versatility in different scientific and industrial applications .

Properties

CAS No.

100752-97-4

Molecular Formula

C17H16OS

Molecular Weight

268.4 g/mol

IUPAC Name

1,2-diethylthioxanthen-9-one

InChI

InChI=1S/C17H16OS/c1-3-11-9-10-15-16(12(11)4-2)17(18)13-7-5-6-8-14(13)19-15/h5-10H,3-4H2,1-2H3

InChI Key

GJZFGDYLJLCGHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C1)SC3=CC=CC=C3C2=O)CC

Origin of Product

United States

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